N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide

Description

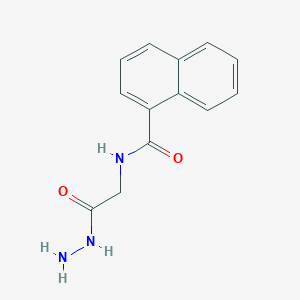

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H12N4O2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring system, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWXTKOCBUZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with hydrazine derivatives. One common method includes the following steps:

Formation of Naphthalene-1-carboxylic Acid Hydrazide: Naphthalene-1-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form naphthalene-1-carboxylic acid hydrazide.

Acylation Reaction: The hydrazide is then acylated with an appropriate acylating agent, such as ethyl chloroformate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide and its derivatives:

- Mechanism of Action : The compound has been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, derivatives have shown promising results against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Case Studies : In vitro studies demonstrated that certain synthesized derivatives exhibited significant cytotoxicity against multiple cancer types, including colon (HCT116) and breast (MCF-7) cancers. These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains and fungi. For example, metal complexes derived from this compound have shown enhanced antimicrobial efficacy compared to the parent compound, suggesting that modifications can significantly improve biological activity.

- Mechanisms : The antimicrobial activity is thought to arise from the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions between appropriate hydrazine derivatives and naphthalene carboxylic acids. Characterization methods such as NMR spectroscopy, infrared spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits cell proliferation through apoptosis induction | Significant cytotoxicity against MCF-7 and HCT116 cell lines |

| Antimicrobial | Exhibits activity against various bacteria and fungi | Enhanced efficacy when forming metal complexes |

| Synthesis | Involves condensation reactions with hydrazine derivatives | Confirmed via NMR, IR spectroscopy, and X-ray crystallography |

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydrazinyl-2-oxoethyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

N-(2-hydrazinyl-2-oxoethyl)anthracene-1-carboxamide: Similar structure but with an anthracene ring.

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is unique due to its naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine moiety attached to a naphthalene ring, which is known for its diverse biological activities. The structure can be represented as follows:

This compound is characterized by its hydrazine functional group, which is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

- Antifungal Activity : It also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Anticancer Activity

This compound has been evaluated for anticancer properties in various studies:

- Cell Line Studies : In vitro assays revealed that the compound demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer), with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.5 |

| A431 | 7.29 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Hydrazine Derivative : Reacting naphthalene derivatives with hydrazine hydrate under acidic conditions.

- Amidation Reaction : The resulting hydrazine is then treated with carboxylic acid derivatives to form the final amide product.

Case Studies

Several research articles have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent investigation highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another study focused on the anticancer properties, demonstrating that derivatives of this compound can effectively induce apoptosis in cancer cells .

- Mechanistic Insights : Research has provided insights into the mechanism by which this compound interacts with cellular targets, emphasizing its role in modulating key signaling pathways involved in inflammation and tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.